Vapor-Phase Antifungal Potency Over Ethyl Sorbate
In a controlled desiccator study of vapor-phase antifungal activity, methyl 2,4-hexadienoate demonstrated complete inhibition of bread mold development at a concentration of 20 mg per 2.6-liter desiccator. Under identical experimental conditions, the closest structural analog, ethyl 2,4-hexadienoate (ethyl sorbate), required a 10-fold higher concentration of 200 mg per 2.6-liter desiccator to achieve the same inhibitory effect [1]. This represents a 10-fold potency advantage for the methyl ester in vapor-phase applications.
| Evidence Dimension | Vapor-phase antifungal minimum inhibitory concentration (MIC) for bread mold |
|---|---|
| Target Compound Data | 20 mg per 2.6-liter desiccator |
| Comparator Or Baseline | Ethyl 2,4-hexadienoate (ethyl sorbate): 200 mg per 2.6-liter desiccator |
| Quantified Difference | 10-fold lower concentration required for methyl sorbate (20 mg vs. 200 mg) |
| Conditions | Desiccator assay; 2.6-liter volume; bread substrate; ambient temperature; mold development visually assessed |
Why This Matters
This 10-fold potency advantage justifies selection of methyl sorbate over ethyl sorbate for applications requiring vapor-phase antimicrobial activity, such as modified atmosphere packaging, where achieving effective concentrations with lower compound mass reduces both material cost and potential sensory impact on the packaged product.
- [1] Huhtanen, C. N., & Guy, E. J. (1984). Antifungal Properties of Esters of Alkenoic and Alkynoic Acids. Journal of Food Science, 49(1), 281. DOI: 10.1111/j.1365-2621.1984.tb13726.x View Source
